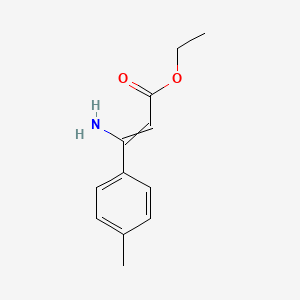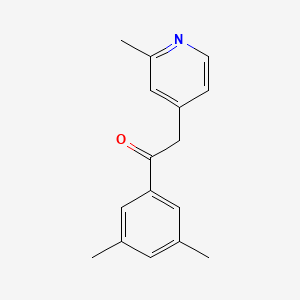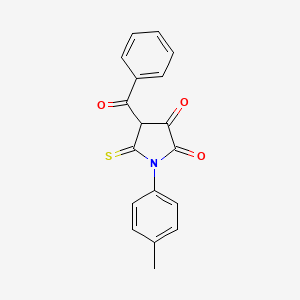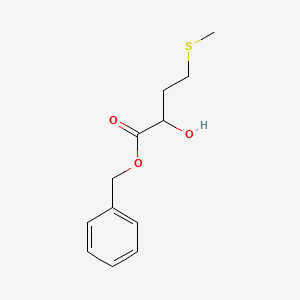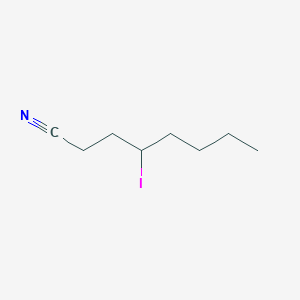
4-Iodooctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodooctanenitrile is an organic compound with the molecular formula C8H14IN. It is a nitrile derivative where an iodine atom is attached to the fourth carbon of an octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodooctanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 4-iodooctane with sodium cyanide (NaCN) in ethanol under reflux conditions.
From Amides: Another method involves the dehydration of 4-iodooctanamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodooctanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-iodooctylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of 4-iodooctanoic acid.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution Reagents: Grignard reagents (RMgX), sodium cyanide (NaCN).
Major Products:
Reduction: 4-Iodooctylamine.
Hydrolysis: 4-Iodooctanoic acid.
Substitution: Various ketones depending on the Grignard reagent used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-iodooctanenitrile depends on the specific reaction or applicationThe iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
4-Iodooctanenitrile can be compared with other nitrile compounds such as octanenitrile and 4-bromooctanenitrile:
Octanenitrile: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
4-Bromooctanenitrile: Similar in structure but with a bromine atom instead of iodine, which affects its reactivity and the conditions required for its reactions.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in certain types of chemical reactions, providing unique opportunities for its use in synthesis and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, with ongoing research into its applications in biology, medicine, and industrial processes.
Propiedades
Número CAS |
578763-52-7 |
|---|---|
Fórmula molecular |
C8H14IN |
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
4-iodooctanenitrile |
InChI |
InChI=1S/C8H14IN/c1-2-3-5-8(9)6-4-7-10/h8H,2-6H2,1H3 |
Clave InChI |
KBVVVZJLKZMWRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


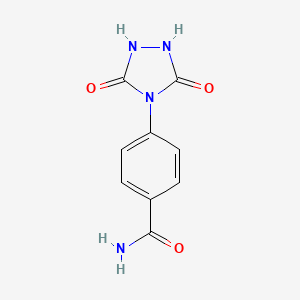
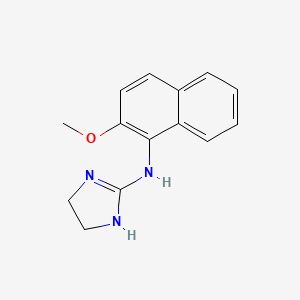
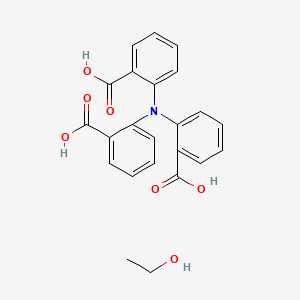
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
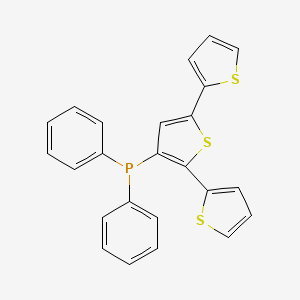
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
